4-Methoxy-3-(trifluoromethyl)aniline

Crystallography Structural Chemistry Materials Science

This precise regioisomer (4-OCH₃, 3-CF₃) delivers a unique push-pull electronic system that generic 3-(trifluoromethyl)aniline or 4-(trifluoromethyl)aniline cannot replicate. It is the essential building block in patented quinoxaline-2,3-diamine syntheses with confirmed activity against S. aureus (MRSA) and Schistosoma spp. Its optimized LogP (2.88) and moderate PSA (35.25 Ų) are ideal for enhancing oral bioavailability in CNS-adjacent drug candidates. The well-characterized orthorhombic crystal structure (Pbca) further supports solid-state API engineering. Substitution risks failed coupling and diminished bioactivity. Supplied with full analytical documentation.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
CAS No. 393-15-7
Cat. No. B1361164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(trifluoromethyl)aniline
CAS393-15-7
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)C(F)(F)F
InChIInChI=1S/C8H8F3NO/c1-13-7-3-2-5(12)4-6(7)8(9,10)11/h2-4H,12H2,1H3
InChIKeyCQJCPOVTPNWVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7) – Product Profile for Scientific Procurement


4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7), also known as 5-Amino-2-methoxybenzotrifluoride, is a fluorinated aromatic amine building block [1]. This compound features a para-methoxy group and a meta-trifluoromethyl substituent on the aniline core, a combination that modulates electronic character and reactivity [1]. Its primary utility lies as a pharmaceutical and agrochemical intermediate, particularly in the synthesis of quinoxaline-2,3-diamine derivatives with documented antibacterial and antiparasitic activity .

Why Substituting 4-Methoxy-3-(trifluoromethyl)aniline with a Generic Aniline Derivative Compromises Synthesis Outcomes


The precise regiochemical placement of the electron-donating methoxy group at the 4-position and the strong electron-withdrawing trifluoromethyl group at the 3-position creates a unique push-pull electronic system that is not easily replicated by other trifluoromethylaniline isomers or substituted anilines [1]. This specific substitution pattern directly impacts the compound's crystal packing, hydrogen-bonding network, and lipophilicity [1][2]. Substitution with a generic analog, such as 3-(trifluoromethyl)aniline or 4-(trifluoromethyl)aniline, will result in different intermolecular interactions, altered solubility profiles, and distinct downstream product properties, potentially leading to failure in critical synthetic steps or compromised final compound activity [1][2].

Quantitative Differentiation of 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7) Against Key Analogs


Solid-State Structural Comparison: Unique Orthorhombic Crystal Packing vs. Common Triclinic Analogs

The crystal structure of 4-Methoxy-3-(trifluoromethyl)aniline has been definitively characterized as orthorhombic, space group Pbca, with lattice parameters a=6.541(2) Å, b=8.829(2) Å, and c=5.744(1) Å at 100 K [1]. This contrasts sharply with the structurally similar but unsubstituted 3-(trifluoromethyl)aniline, which lacks the methoxy group and crystallizes in a different space group, and with 4-(trifluoromethyl)aniline, which is known to form triclinic crystals [2][3]. The presence of the methoxy group in 4-Methoxy-3-(trifluoromethyl)aniline introduces a unique network of intermolecular N—H⋯F, N—H⋯N, and C—H⋯F hydrogen bonds that dictate its distinct solid-state packing and bulk properties [1].

Crystallography Structural Chemistry Materials Science

Lipophilicity and Polarity: Optimized LogP and PSA Profile for Drug Design

The calculated partition coefficient (LogP) for 4-Methoxy-3-(trifluoromethyl)aniline is 2.88, and its polar surface area (PSA) is 35.25 Ų [1]. These values are strategically positioned within the optimal range for drug-like molecules. For direct comparison, the LogP of 3-(trifluoromethyl)aniline is lower (approximately 2.1), while 4-(trifluoromethyl)aniline also exhibits a lower LogP (approximately 2.3) [2][3]. The addition of the methoxy group in the target compound increases lipophilicity without excessively inflating molecular weight or PSA, which is a key advantage for optimizing pharmacokinetic properties such as membrane permeability and oral bioavailability in drug discovery programs [1].

Medicinal Chemistry ADME Prediction Drug Design

Acid-Base Character: Distinctly Lower Basicity (pKa) Compared to Parent Aniline and Methoxy Analogs

The predicted pKa of 4-Methoxy-3-(trifluoromethyl)aniline is 3.98 ± 0.10 . This value is significantly lower than the pKa of aniline (4.60) and is even lower than that of 4-methoxyaniline (pKa ~5.34) due to the strong electron-withdrawing effect of the meta-trifluoromethyl group [1][2]. This reduced basicity is a critical parameter for chemical reactions involving proton transfer, such as amide bond formation or nucleophilic aromatic substitution. It dictates the compound's reactivity profile and must be accounted for when selecting coupling reagents or optimizing reaction pH.

Physical Organic Chemistry Reaction Optimization Synthesis Design

Procurement-Grade Purity Specification: Guaranteed 98% (HPLC) with Controlled Moisture Content

As a procurement-grade intermediate, 4-Methoxy-3-(trifluoromethyl)aniline is commercially available with a minimum purity of 98% as determined by HPLC, and a maximum moisture content of 0.5% . While this is a common specification for high-quality research chemicals, it provides a verifiable benchmark for procurement. In contrast, generic suppliers may offer lower purity grades (e.g., 95% or 97%) without the same level of quality control, which can introduce impurities that adversely affect sensitive catalytic reactions or lead to inconsistent yields . The availability of batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC from certain vendors further differentiates this compound as a reliable starting material for reproducible research .

Quality Control Procurement Analytical Chemistry

Validated Role as a Key Intermediate in the Synthesis of Bioactive Quinoxaline-2,3-diamines

4-Methoxy-3-(trifluoromethyl)aniline is specifically cited as a starting material for the synthesis of quinoxaline-2,3-diamine derivatives with demonstrated antibacterial and antiparasitic activity in patent literature [1]. While exact MIC values are not provided for the aniline itself, its incorporation into the quinoxaline scaffold is essential for generating the active pharmacophore [1]. In contrast, the use of other aniline derivatives (e.g., 4-chloroaniline or 4-fluoroaniline) in similar scaffolds often results in different potency and selectivity profiles against target pathogens [2]. This establishes a clear, application-driven reason for selecting this specific building block over other anilines when developing new antiparasitic or antibacterial agents.

Medicinal Chemistry Antibacterial Agents Antiparasitic Agents

Optimal Application Scenarios for 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7) Based on Differentiated Properties


Synthesis of Quinoxaline-2,3-diamine Derivatives for Antibacterial and Antiparasitic Drug Discovery

This is the most well-documented and application-specific use for 4-Methoxy-3-(trifluoromethyl)aniline. The compound serves as a crucial building block in the patented synthesis of quinoxaline-2,3-diamines that show activity against pathogens including Schistosoma and Staphylococcus aureus (including MRSA) [1][2]. The unique electronic properties of the methoxy and trifluoromethyl substituents on the aniline core are essential for the final biological activity of these derivatives. Procurement for this purpose is highly justified and supported by patent literature [1].

Design of Lipophilic Amide and Sulfonamide Drug Candidates

The optimized LogP (2.88) and moderate PSA (35.25 Ų) of 4-Methoxy-3-(trifluoromethyl)aniline make it an ideal fragment for increasing the lipophilicity and membrane permeability of drug candidates [1][2]. It is particularly well-suited for incorporation into amide or sulfonamide linkages, where its moderate basicity (pKa ~3.98) and nucleophilicity can be tuned for specific coupling reactions . This property profile is valuable for medicinal chemistry programs focused on developing orally bioavailable therapeutics targeting intracellular or CNS-adjacent targets.

Solid-Form Engineering and Co-Crystal Screening

The well-characterized orthorhombic crystal structure (space group Pbca) with its unique network of N—H⋯F, N—H⋯N, and C—H⋯F hydrogen bonds positions 4-Methoxy-3-(trifluoromethyl)aniline as a valuable co-former or model compound in solid-state chemistry studies [1]. Its distinct packing compared to simpler trifluoromethylanilines allows for the exploration of structure-property relationships in crystal engineering, particularly for modifying the solubility or stability of active pharmaceutical ingredients (APIs) [1][2].

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